molecular formula C13H9ClO2S B2884639 3-[5-(2-Chlorophenyl)thiophen-2-yl]prop-2-enoic acid CAS No. 2230605-60-2

3-[5-(2-Chlorophenyl)thiophen-2-yl]prop-2-enoic acid

Cat. No. B2884639
CAS RN: 2230605-60-2
M. Wt: 264.72
InChI Key: GJSGWEBGESDTBT-SOFGYWHQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[5-(2-Chlorophenyl)thiophen-2-yl]prop-2-enoic acid, also known as CP-544, 242 or fasudil, is a chemical compound that belongs to the class of organic compounds known as phenylthiophenes. It is a potent and selective inhibitor of Rho-kinase, an enzyme that plays a crucial role in the regulation of smooth muscle contraction, cell motility, and gene expression. CP-544, 242 has been extensively studied for its potential therapeutic applications in various diseases, including cardiovascular diseases, neurological disorders, and cancer.

Scientific Research Applications

Antioxidant Properties and Therapeutic Potential

The antioxidant properties of thioctic acid and its reduced form, dihydrolipoic acid, are explored for their therapeutic potential in diseases characterized by enhanced free radical peroxidation. Dihydrolipoic acid, in particular, shows efficiency as a direct scavenger of peroxyl radicals, potentially enhancing the antioxidant potency of other antioxidants such as ascorbate and vitamin E in both aqueous and hydrophobic membrane phases (Kagan et al., 1992).

Photophysical Properties for Liquid Crystal Displays

The photophysical properties of thiophene-based prop-2-enoates are studied for their application in photoalignment of nematic liquid crystals. These compounds, especially those with fluorinated phenols, promote excellent photoalignment, indicating their potential use in liquid crystal displays (LCDs) (Hegde et al., 2013).

Solar Energy Conversion

Several studies have focused on the molecular engineering of organic sensitizers, including thiophene derivatives, for dye-sensitized solar cell applications. These sensitizers, designed at the molecular level, exhibit high conversion efficiencies and are promising for solar energy conversion technologies (Hagberg et al., 2008).

Antimicrobial Activity

Novel compounds containing thiophene derivatives have been synthesized and evaluated for their antimicrobial activities against various bacterial and fungal strains. These compounds exhibit specific activities that could lead to the development of new antimicrobial agents for treating multidrug-resistant infections (Limban et al., 2008).

Molecular Docking and Biological Studies

Molecular docking and vibrational studies on thiophene derivatives provide insights into their biological activities and potential as antimicrobial agents. These studies include analysis of the molecular structure, quantum chemical calculations, and evaluation of antimicrobial activity, illustrating the broad applicability of thiophene derivatives in scientific research (Sivakumar et al., 2021).

properties

IUPAC Name

(E)-3-[5-(2-chlorophenyl)thiophen-2-yl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClO2S/c14-11-4-2-1-3-10(11)12-7-5-9(17-12)6-8-13(15)16/h1-8H,(H,15,16)/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJSGWEBGESDTBT-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(S2)C=CC(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C2=CC=C(S2)/C=C/C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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